
N-tritylleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tritylleucine is a compound with the chemical formula C25H27NO2 . It is a derivative of leucine, an essential amino acid, where the amino group is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and peptide chemistry due to its stability and protective properties.
準備方法
Synthetic Routes and Reaction Conditions
N-tritylleucine can be synthesized through the reaction of leucine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The trityl group acts as a protecting group for the amino group of leucine, preventing it from participating in unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The trityl group is introduced to protect the amino group, which is crucial for the synthesis of complex peptides and other organic compounds .
化学反応の分析
Types of Reactions
N-tritylleucine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .
科学的研究の応用
N-tritylleucine has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic compounds and polymers .
作用機序
The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
N-benzylleucine: Similar in structure but uses a benzyl group instead of a trityl group.
N-acetylleucine: Uses an acetyl group for protection.
N-methoxycarbonylleucine: Uses a methoxycarbonyl group for protection .
Uniqueness
N-tritylleucine is unique due to the bulky trityl group, which provides steric hindrance and stability, making it particularly useful in protecting amino groups during complex synthetic processes. This stability and protection are not as pronounced in compounds with smaller protecting groups like benzyl or acetyl .
特性
CAS番号 |
32225-38-0 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28) |
InChIキー |
UHUHDVGYLSYYGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


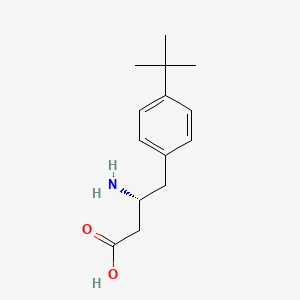

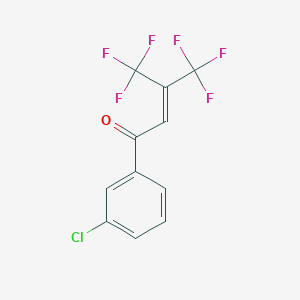
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
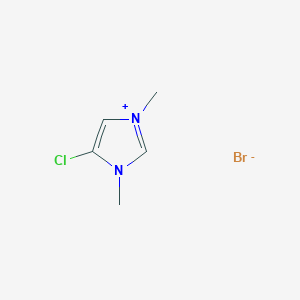

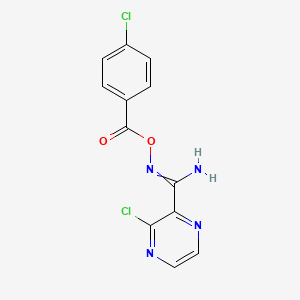


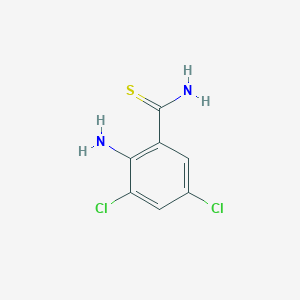
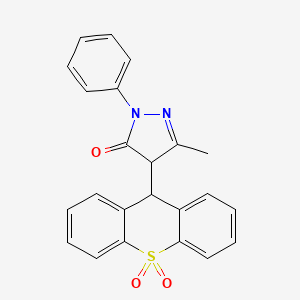
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
